The compound is cataloged under the Chemical Abstracts Service Registry Number 54596-21-3. It is primarily sourced from chemical suppliers and is utilized in research settings for its reactivity and potential as a biochemical probe in enzyme inhibition studies.
The synthesis of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the bromination of N-(1-hydroxy-2-methylpropan-2-yl)benzamide. The general method includes:
The molecular structure of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can be described as follows:
The compound undergoes various chemical reactions due to its functional groups:
The mechanism of action for 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with biological targets:
The melting point, boiling point, and specific heat capacity are important parameters that should be determined experimentally for precise applications .
The applications of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide are diverse:
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a brominated benzamide derivative recognized by the systematic IUPAC name 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. Its chemical identity is unambiguously defined by several key identifiers:
The compound is characterized by a benzene ring substituted at the ortho position with bromine and a carboxamide group linked to a 1-hydroxy-2-methylpropan-2-yl moiety. It typically presents as a white to yellow solid under ambient conditions [3] [5]. Physical properties include a density of 1.4±0.1 g/cm³, boiling point of 406.8±30.0°C, and flash point of 199.8±24.6°C [5].
Table 1: Key Chemical Identifiers of 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
| CAS Number | 54596-21-3 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| SMILES | CC(C)(CO)NC(=O)C1=CC=CC=C1Br |
| InChI Key | GYSDELHGKNCJME-UHFFFAOYSA-N |
This compound belongs to the ortho-substituted benzamide class, distinguished by three structural features:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5